molecular formula C11H11BrN2O3 B13336402 3-Bromo-1-(4-nitrophenyl)piperidin-2-one

3-Bromo-1-(4-nitrophenyl)piperidin-2-one

Katalognummer: B13336402
Molekulargewicht: 299.12 g/mol
InChI-Schlüssel: JJGKXCXLQCYDLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom at the third position and a nitrophenyl group at the first position of the piperidin-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-nitrophenyl)piperidin-2-one typically involves the bromination of 1-(4-nitrophenyl)piperidin-2-one. One common method includes the following steps:

    Starting Material: 1-(4-nitrophenyl)piperidin-2-one.

    Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(4-nitrophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The piperidinone ring can undergo oxidation to form lactams or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: 3-Amino-1-(4-nitrophenyl)piperidin-2-one.

    Oxidation: Oxidized piperidinone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-(4-nitrophenyl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(4-nitrophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The bromine and nitrophenyl groups may play a role in binding to these targets, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Nitrophenyl)piperidin-2-one: Lacks the bromine atom but shares the nitrophenyl group and piperidinone ring.

    3-Bromo-1-(4-bromophenyl)piperidin-2-one: Similar structure but with an additional bromine atom on the phenyl ring.

Uniqueness

3-Bromo-1-(4-nitrophenyl)piperidin-2-one is unique due to the presence of both bromine and nitrophenyl groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C11H11BrN2O3

Molekulargewicht

299.12 g/mol

IUPAC-Name

3-bromo-1-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H11BrN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h3-6,10H,1-2,7H2

InChI-Schlüssel

JJGKXCXLQCYDLY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.